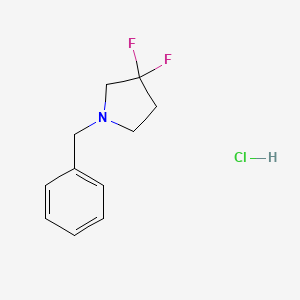

1-Benzyl-3,3-difluoropyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3,3-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXILXXSNPPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458004 | |

| Record name | 1-benzyl-3,3-difluoropyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862416-37-3 | |

| Record name | 1-benzyl-3,3-difluoropyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals. The strategic placement of a gem-difluoro group at the 3-position of the pyrrolidine ring, as seen in 1-Benzyl-3,3-difluoropyrrolidine hydrochloride, offers a unique combination of properties. This modification can induce favorable conformational changes and block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of advanced pharmaceutical agents.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a pyrrolidine ring, a benzyl group attached to the nitrogen atom, and a gem-difluoro substitution at the 3-position. The hydrochloride salt form enhances its stability and handling properties.

| Property | Value | Source |

| CAS Number | 862416-37-3 | [2][3] |

| Molecular Formula | C₁₁H₁₄ClF₂N | [2][3] |

| Molecular Weight | 233.69 g/mol | [2][3] |

| Boiling Point | 229.9°C at 760 mmHg (for free base) | [2] |

| Purity | ≥95% | [2] |

| Storage | Room temperature, under inert gas | [2] |

| Canonical SMILES | C1CN(CC1(F)F)CC2=CC=CC=C2.Cl | [3] |

| InChI Key | DMDXILXXSNPPKZ-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

A practical synthesis of 3,3-difluoropyrrolidine has been reported, which involves the cyclization to form N-benzyl-3,3-difluoropyrrolidinone, followed by reduction.[2] This intermediate is pivotal for accessing the target compound.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Inferred)

Step 1: Synthesis of 1-Benzyl-3,3-difluoropyrrolidine (Reductive Amination)

Reductive amination is a robust method for the formation of C-N bonds and is well-suited for this transformation.[4][5][6][7]

-

To a solution of 3,3-difluoropyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).

-

The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is added portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations.[5]

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product, 1-benzyl-3,3-difluoropyrrolidine, can be purified by flash column chromatography on silica gel.

Step 2: Formation of this compound

-

The purified 1-benzyl-3,3-difluoropyrrolidine free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.

Predicted Spectral Properties

As experimental spectral data for this compound is not publicly available, the following section provides predicted spectral characteristics based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the pyrrolidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Typical range for monosubstituted benzene ring protons.[8][9][10] |

| Benzylic (N-CH₂) | ~3.60 - 3.80 | Singlet | Deshielded by the adjacent nitrogen and aromatic ring. |

| Pyrrolidine (C2-H₂) | ~2.80 - 3.00 | Triplet | Adjacent to the nitrogen atom. |

| Pyrrolidine (C5-H₂) | ~2.70 - 2.90 | Triplet | Adjacent to the nitrogen atom. |

| Pyrrolidine (C4-H₂) | ~2.10 - 2.30 | Multiplet | Coupled to protons on C5 and influenced by the gem-difluoro group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the signals from the benzyl group and the pyrrolidine ring, with the C3 carbon showing a characteristic triplet due to coupling with the two fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling | Notes |

| Aromatic (C₆H₅) | 127 - 138 | - | Multiple signals expected for the aromatic carbons.[11][12] |

| Pyrrolidine (C3) | 120 - 125 | Triplet (¹JCF) | The gem-difluoro substitution causes a significant downfield shift and a large one-bond C-F coupling constant. |

| Benzylic (N-CH₂) | 58 - 62 | - | |

| Pyrrolidine (C2, C5) | 50 - 55 | - | Carbons adjacent to the nitrogen. |

| Pyrrolidine (C4) | 35 - 40 | Triplet (²JCF) | Two-bond coupling to the fluorine atoms is expected. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that will provide a clear signal for the difluoro group.[13][14][15][16][17]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrolidine (C3-F₂) | -90 to -110 | Triplet | The chemical shift is typical for aliphatic gem-difluoro compounds. The signal will be split into a triplet by the two adjacent protons on C4.[18] |

Mass Spectrometry

Under electrospray ionization (ESI-MS), the compound is expected to show a prominent molecular ion for the free base. The fragmentation pattern will likely be dominated by the loss of the benzyl group.

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ (free base) | 200.12 | Protonated molecule |

| [M-C₇H₇]⁺ | 109.05 | Loss of the benzyl radical |

| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |

The fragmentation of protonated benzylamines typically involves the formation of a benzyl cation (m/z 91) as a major fragment.[19][20][21][22][23]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring, the C-N bond, the C-F bonds, and the N-H stretch of the hydrochloride salt.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (salt) | 2400 - 2800 (broad) | Characteristic of a secondary amine hydrochloride. |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| Aromatic C=C Bending | 1450 - 1600 | |

| C-F Stretch | 1000 - 1200 | Strong absorptions are expected for the C-F bonds. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the pyrrolidine ring, the N-benzyl group, and the gem-difluoro moiety.

-

N-Debenzylation: The benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂). This unmasks the secondary amine of the 3,3-difluoropyrrolidine, allowing for further functionalization. This is a crucial step in many synthetic sequences where the benzyl group serves as a protecting group.

-

Nucleophilicity of the Nitrogen: The nitrogen atom of the free base is nucleophilic and can participate in reactions such as alkylations, acylations, and couplings, allowing for the introduction of diverse substituents.

-

Influence of the Gem-Difluoro Group: The two fluorine atoms are strong electron-withdrawing groups. This reduces the basicity of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. This electronic effect can also influence the reactivity of adjacent positions.

-

Stability: The C-F bonds are very strong, making the difluoro group highly stable under most reaction conditions. This stability is a key reason for its incorporation into drug candidates.

Reactivity Workflow: Debenzylation and Further Functionalization

Caption: Key transformations of the title compound in synthesis.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of complex molecules for drug discovery.[1] The 3,3-difluoropyrrolidine moiety is a bioisostere for the pyrrolidine ring and can be found in a variety of biologically active compounds.

-

CNS Disorders: The pyrrolidine scaffold is common in drugs targeting the central nervous system. The introduction of the gem-difluoro group can improve blood-brain barrier penetration and metabolic stability.

-

Enzyme Inhibitors: The unique conformational and electronic properties imparted by the difluoro group can lead to enhanced binding affinity and selectivity for enzyme targets. Patents have been filed for compounds containing the 3,3-difluoropyrrolidine scaffold as JAK inhibitors and for other therapeutic targets.[24]

-

Metabolic Blocking: The C-F bonds are resistant to metabolism by cytochrome P450 enzymes. Placing the CF₂ group at a site that is prone to metabolic oxidation can significantly increase the half-life of a drug candidate.

While specific drugs synthesized directly from this compound are not explicitly detailed in the public domain, numerous patents describe the use of the 3,3-difluoropyrrolidine core in the development of novel therapeutics, highlighting the importance of this structural motif.[24][25][26][27][28]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following handling precautions should be observed.

-

Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

First Aid Measures:

-

After Inhalation: Move to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored under an inert gas.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

For research and development use only. Not for human or veterinary use.

Conclusion

This compound is a strategically important building block in medicinal chemistry. The presence of the gem-difluoro group on the pyrrolidine ring offers significant advantages in tuning the physicochemical and pharmacokinetic properties of drug candidates. While detailed experimental data for this specific compound is limited in the public literature, its synthesis, reactivity, and spectral properties can be reliably inferred from established chemical principles and data from analogous structures. As the demand for more metabolically robust and efficacious drugs continues to grow, the utility of fluorinated scaffolds like the one presented in this guide is expected to increase, making this compound a valuable tool for drug development professionals.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. Available at: [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

-

Practical preparation of 3,3-difluoropyrrolidine. PubMed. Available at: [Link]

- Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Google Patents.

-

Supporting Information Defluoroalkylation of gem-Difluoroalkenes with Alcohols via C–F/C–H Coupling. The University of Tokyo. Available at: [Link]

-

Pyrrolidine, hydrochloride (1:1). PubChem. Available at: [Link]

-

Pyrrolidinium chloride. PubChem. Available at: [Link]

- Heterocyclic compound and use thereof. Google Patents.

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Available at: [Link]

- Triazolopyrimidine compounds and uses thereof. Google Patents.

-

Patent landscape of small molecule inhibitors of METTL3 (2020-present). ResearchGate. Available at: [Link]

- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. Google Patents.

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

-

Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. ResearchGate. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. Available at: [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

SAFETY DATA SHEET. Merck Millipore. Available at: [Link]

-

Ultrafast 19F MAS NMR. Available at: [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound. Acros Pharmatech. Available at: [Link]

-

2-(benzylimino)pyrrolidine, hydrochloride. SpectraBase. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Available at: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Myers Chem 115. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalysis Enables Benzylation of α,α-Difluoroketone Enolates. PubMed Central. Available at: [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [acrospharma.co.kr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. rsc.org [rsc.org]

- 19. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. US9034884B2 - Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors - Google Patents [patents.google.com]

- 25. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 26. US11028048B2 - Heterocyclic compound and use thereof - Google Patents [patents.google.com]

- 27. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Within this context, fluorinated heterocyclic scaffolds have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride (CAS Number: 862416-37-3), a versatile intermediate poised to accelerate the development of next-generation therapeutics, particularly for central nervous system (CNS) disorders.[1]

Physicochemical Properties and Structural Attributes

This compound is a stable, crystalline solid at room temperature. The introduction of the gem-difluoro group at the 3-position of the pyrrolidine ring imparts distinct electronic properties and conformational constraints compared to its non-fluorinated analogue.

| Property | Value | Source |

| CAS Number | 862416-37-3 | MySkinRecipes |

| Molecular Formula | C₁₁H₁₄ClF₂N | MySkinRecipes |

| Molecular Weight | 233.69 g/mol | MySkinRecipes |

| Appearance | White to off-white crystalline powder | Inferred from typical hydrochloride salts |

| Solubility | Soluble in water, methanol, and DMSO | Inferred from structure and hydrochloride salt form |

| Storage | Room temperature, under inert gas | MySkinRecipes |

The benzyl group provides a lipophilic handle that can be readily modified or cleaved, while the pyrrolidine core is a prevalent motif in numerous biologically active compounds. The gem-difluoro substitution can enhance metabolic stability by blocking a potential site of oxidation and can also influence the pKa of the pyrrolidine nitrogen, thereby affecting its binding interactions with target proteins.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A practical and cost-effective synthesis of the core 3,3-difluoropyrrolidine structure has been reported, which provides a solid foundation for the synthesis of the title compound.[2]

Proposed Synthetic Pathway

A plausible synthetic route involves the formation of N-benzyl-3,3-difluoropyrrolidinone as a key intermediate, followed by reduction.[2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of N-Benzyl-3,3-difluoropyrrolidinone

-

To a solution of 2,2-difluorosuccinic acid in a suitable high-boiling solvent (e.g., toluene), add one equivalent of benzylamine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-3,3-difluoropyrrolidinone.

Step 2: Reduction to 1-Benzyl-3,3-difluoropyrrolidine

-

Dissolve N-benzyl-3,3-difluoropyrrolidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BH₃·Me₂S), to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction carefully with methanol, followed by acidic workup (e.g., with 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 1-Benzyl-3,3-difluoropyrrolidine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-Benzyl-3,3-difluoropyrrolidine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization and Quality Control

Thorough characterization is crucial to confirm the identity and purity of this compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the pyrrolidine ring protons, and the aromatic protons of the benzyl group. The protons on the carbon adjacent to the difluorinated carbon will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrrolidine ring and the benzyl group. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the two equivalent fluorine atoms, typically as a singlet or a complex multiplet depending on the resolution and coupling to adjacent protons. A detailed NMR analysis of structurally related fluorinated pyrrolidines can serve as a valuable reference.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base (200.11 g/mol ).

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceutical agents.[1] Its structural features make it particularly valuable for the development of compounds targeting the central nervous system. The introduction of the gem-difluoro group can enhance the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles.

Workflow for Utilizing this compound in Drug Discovery

Caption: A typical workflow for the utilization of the building block in a drug discovery program.

The N-benzyl group can be readily removed via catalytic hydrogenation to yield the free secondary amine, 3,3-difluoropyrrolidine. This versatile intermediate can then be subjected to a variety of N-functionalization reactions, such as reductive amination, acylation, or arylation, to generate a library of diverse compounds for biological screening.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is typically stored at room temperature under an inert atmosphere. [cite: MySkinRecipes]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural and physicochemical properties, conferred by the gem-difluoro group, offer significant advantages in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this key intermediate in their drug discovery endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubMed. Practical preparation of 3,3-difluoropyrrolidine. [Link]

Sources

The Strategic Role of 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride in Modern Drug Discovery: A Mechanistic Perspective for Researchers

This technical guide provides an in-depth exploration of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride, a key building block in contemporary medicinal chemistry. Rather than possessing a direct mechanism of action, the significance of this compound lies in its versatile scaffold, which enables the synthesis of a new generation of therapeutics, particularly those targeting the central nervous system (CNS). We will dissect the strategic importance of its structural components—the benzyl group, the pyrrolidine core, and the gem-difluoro substitution—and elucidate how their combination contributes to the development of potent and selective drug candidates.

Deconstructing the Scaffold: The Inherent Potential of this compound

The therapeutic promise of molecules derived from this compound stems from the synergistic interplay of its three key structural features. Understanding the contribution of each component is crucial for appreciating its application in drug design.

The Pyrrolidine Core: A Privileged Scaffold in CNS Drug Discovery

The five-membered nitrogen-containing ring of pyrrolidine is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs.[1] Its prevalence in neuroscience is particularly noteworthy, forming the backbone of molecules targeting a wide range of receptors and enzymes. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with the three-dimensional binding sites of biological targets. This structural rigidity, combined with the presence of a basic nitrogen atom, makes it an ideal scaffold for engaging with key residues in CNS receptors.

The N-Benzyl Group: A Key to Unlocking Receptor Affinity

The benzyl group, attached to the pyrrolidine nitrogen, is not merely a bulky substituent. In many CNS drug candidates, this aromatic moiety plays a critical role in receptor recognition and binding. It can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions with aromatic amino acid residues within the binding pockets of receptors like dopamine and serotonin transporters. The specific orientation of the benzyl group, dictated by the pyrrolidine ring's conformation, can significantly influence a compound's affinity and selectivity for its target.

The 3,3-Difluoro Substitution: A Modern Strategy for Enhanced Druggability

The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring is a strategic modification employed by medicinal chemists to overcome common challenges in drug development. This substitution offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds at the 3-position, the difluoro group can significantly block oxidative metabolism, leading to an extended plasma half-life and improved bioavailability of the final drug molecule.[2]

-

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the pyrrolidine nitrogen. This subtle tuning of basicity can be critical for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, and potential for off-target effects.

-

Conformational Control and Binding Interactions: The gem-difluoro group can influence the puckering of the pyrrolidine ring, leading to a preferred conformation that may present the other substituents in a more favorable orientation for receptor binding.[3][4] Furthermore, fluorine atoms can participate in weak hydrogen bonds and other electrostatic interactions with receptor residues, potentially enhancing binding affinity.[5]

The following diagram illustrates the key structural features of this compound and their contributions to its utility as a drug discovery scaffold.

Caption: Key structural features of this compound.

Potential Mechanisms of Action Enabled by the Scaffold

While this compound itself is not pharmacologically active, its incorporation into larger molecules has led to the discovery of potent modulators of key CNS targets. The following sections explore the potential mechanisms of action for compounds synthesized using this versatile building block.

Dopamine Receptor Antagonism

A significant area of application for the 1-benzylpyrrolidine scaffold is in the development of dopamine receptor antagonists, which are crucial for the treatment of psychosis and other neurological disorders. Research has shown that N-substituted benzamides containing a 1-benzylpyrrolidine moiety exhibit high affinity and selectivity for dopamine D2, D3, and D4 receptors.[6][7]

Hypothesized Binding Mode:

In these antagonists, the basic nitrogen of the pyrrolidine ring is thought to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the dopamine receptor. The benzyl group often occupies a hydrophobic pocket, contributing to the overall binding affinity. The strategic placement of the difluoro group on the pyrrolidine ring can enhance this interaction by:

-

Optimizing Conformation: Locking the pyrrolidine ring in a conformation that presents the N-benzyl group and the amide substituent in an optimal geometry for binding.

-

Blocking Metabolic Deactivation: Preventing hydroxylation at the 3-position, a common metabolic pathway for pyrrolidine-containing drugs.

The following diagram illustrates a hypothetical signaling pathway for a dopamine D2 receptor antagonist developed from this scaffold.

Caption: Hypothetical mechanism of a D2 antagonist derived from the scaffold.

Serotonin Receptor and Transporter Modulation

The 1-benzylpyrrolidine scaffold has also been explored for its potential to modulate the activity of serotonin (5-HT) receptors and the serotonin transporter (SERT). These targets are central to the treatment of depression, anxiety, and other mood disorders. The structural similarities between dopamine and serotonin receptors suggest that the same principles of molecular recognition apply.

Derivatives of this scaffold could potentially act as:

-

5-HT Receptor Antagonists/Agonists: By tailoring the substituents on the benzyl and pyrrolidine rings, it is possible to achieve selectivity for different 5-HT receptor subtypes.[8]

-

Serotonin Reuptake Inhibitors (SSRIs): The core structure could be elaborated to block the reuptake of serotonin from the synaptic cleft by binding to SERT.[9][10]

The difluoro substitution would again be expected to enhance metabolic stability and fine-tune the binding affinity of these serotonergic agents.

Experimental Protocols: A Roadmap for Scaffold Elaboration

The synthesis of novel drug candidates from this compound typically involves standard organic chemistry transformations. A general workflow is presented below.

General Synthetic Workflow:

-

N-Debenzylation: Removal of the benzyl protecting group is often the first step to allow for further functionalization of the pyrrolidine nitrogen. This can be achieved through catalytic hydrogenation.

-

Amide Coupling or Reductive Amination: The free secondary amine of the 3,3-difluoropyrrolidine can then be coupled with a variety of carboxylic acids or reacted with aldehydes or ketones via reductive amination to introduce diverse side chains.

-

Further Functionalization: The introduced side chains can be further modified to optimize the compound's pharmacological profile.

The following diagram outlines a generalized experimental workflow for utilizing this building block.

Caption: Generalized workflow for synthesizing drug candidates.

Data Summary: The Impact of Difluorination

While specific structure-activity relationship (SAR) data for a series of compounds derived directly from this compound is not extensively published in a single source, the impact of the 3,3-difluoro substitution can be inferred from studies on related compounds. For example, the development of the dipeptidyl peptidase IV (DPP-IV) inhibitor PF-00734200 (Gosogliptin) highlights the benefits of this modification.

| Compound | Moiety | Key Pharmacokinetic Parameter | Reference |

| PF-00734200 | 3,3-Difluoropyrrolidine | High oral bioavailability in preclinical species | [11] |

| PF-00734200 | 3,3-Difluoropyrrolidine | Primarily excreted unchanged in humans (76.8% in urine) | [6][7] |

This data underscores the enhanced metabolic stability conferred by the 3,3-difluoro group, a property that is highly desirable in the development of CNS drugs, which often require high brain penetration and a longer duration of action.

Conclusion and Future Directions

This compound represents a strategically designed building block that offers a gateway to novel CNS therapeutics. Its inherent structural features provide a solid foundation for developing potent and selective modulators of key neurological targets. The strategic incorporation of the gem-difluoro group addresses the critical issue of metabolic instability, a major hurdle in drug development.

Future research efforts will likely focus on the synthesis and evaluation of diverse libraries of compounds derived from this scaffold. High-throughput screening against a panel of CNS receptors and enzymes will be instrumental in identifying novel lead compounds. Furthermore, detailed pharmacokinetic and in vivo efficacy studies will be essential to validate the therapeutic potential of these next-generation drug candidates. The continued exploration of fluorinated scaffolds like this compound holds significant promise for the future of neuropharmacology.

References

-

Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948–955. [Link]

-

Nishi, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764–2772. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1571–1580. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Saeedi, S., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2381–2390. [Link]

-

Leopoldo, M., et al. (2002). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727–5735. [Link]

-

Perekhoda, L., et al. (2022). Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents. European Journal of Medicinal Chemistry, 244, 114823. [Link]

-

Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143–2161. [Link]

-

Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991–1995. [Link]

-

Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society, 125(25), 7696–7703. [Link]

-

Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1893. [Link]

-

Yoshinaga, H., et al. (2018). Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorganic & Medicinal Chemistry, 26(7), 1547–1557. [Link]

-

Plenge, P., et al. (2012). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(16), 7243–7254. [Link]

-

Park, B. K., et al. (2001). The role of metabolic activation in drug-induced hepatotoxicity. Annual Review of Pharmacology and Toxicology, 41, 177–202. [Link]

-

Appretech Scientific Limited. (n.d.). 1-benzyl-3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1-Benzyl-3,3-difluoropyrrolidine hydrochloride. Retrieved from [Link]

Sources

- 1. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. US20150051257A1 - Sulphonamide derivatives of benzylamine for the treatment of cns diseases - Google Patents [patents.google.com]

- 10. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]

- 11. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3,3-difluoropyrrolidine hydrochloride, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of a gem-difluoro group into the pyrrolidine scaffold can profoundly influence the physicochemical and pharmacological properties of bioactive molecules.[1][2] This document details the synthesis, in-depth structural characterization, and potential applications of this versatile building block, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of FDA-approved drugs and clinical candidates.[3][4] Its three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[3] The introduction of fluorine into drug candidates is a well-established strategy to enhance key properties such as metabolic stability, binding affinity, and membrane permeability.[5][6]

The gem-difluoromethylene group (CF2), in particular, is a valuable bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl-bearing carbon.[1] Its inclusion in the 3-position of the pyrrolidine ring offers a unique combination of steric and electronic properties that can be leveraged to overcome common challenges in drug design, such as improving potency, selectivity, and pharmacokinetic profiles.[1] this compound serves as a crucial intermediate, providing a stable and readily functionalizable platform for the synthesis of more complex drug candidates targeting a range of therapeutic areas, including central nervous system disorders.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClF₂N | [7] |

| Molecular Weight | 233.69 g/mol | [7] |

| CAS Number | 862416-37-3 | [7] |

| Boiling Point | 229.9°C at 760 mmHg | [7] |

| Storage | Room temperature, under inert gas | [7] |

The presence of the benzyl group increases the lipophilicity of the molecule, while the difluoro moiety can modulate pKa and hydrogen bonding capabilities.[1] The hydrochloride salt form enhances aqueous solubility and stability, facilitating its handling and use in various reaction conditions.

Synthesis of this compound

A practical and efficient synthesis of 3,3-difluoropyrrolidine derivatives is crucial for their widespread application. One established method involves the cyclization of a suitable precursor followed by reduction.[8]

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often starting from a protected pyrrolidinone. The introduction of the gem-difluoro group is a key transformation, followed by reduction of the amide functionality and subsequent deprotection/salt formation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-3,3-difluoropyrrolidinone

-

To a solution of N-benzyl-3-pyrrolidinone (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (2.0-2.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-3,3-difluoropyrrolidinone.

Step 2: Reduction to 1-Benzyl-3,3-difluoropyrrolidine

-

Dissolve the purified N-benzyl-3,3-difluoropyrrolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add borane dimethyl sulfide complex (BH₃·SMe₂) (1.5-2.0 equivalents) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M hydrochloric acid.

-

Stir for 30 minutes, then basify with a saturated aqueous solution of sodium hydroxide (NaOH).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give 1-benzyl-3,3-difluoropyrrolidine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-benzyl-3,3-difluoropyrrolidine in anhydrous diethyl ether.

-

Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2M solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Structural Elucidation and Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target compound.

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the benzyl and pyrrolidine protons. The benzylic methylene protons (CH₂) typically appear as a singlet, while the pyrrolidine ring protons will show complex multiplets due to geminal and vicinal couplings, including coupling to the fluorine atoms.[9][10]

¹³C NMR: The carbon NMR will show distinct resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the pyrrolidine ring. The carbon at the 3-position will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).[11]

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, confirming the presence of the chemically equivalent fluorine atoms.

| Spectroscopic Data | Expected Chemical Shifts (δ) / Multiplicity |

| ¹H NMR (CDCl₃) | ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, Ar-CH₂), ~2.8-3.2 (m, 4H, pyrrolidine CH₂), ~2.2-2.5 (m, 2H, pyrrolidine CH₂) |

| ¹³C NMR (CDCl₃) | ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~122 (t, ¹JCF ≈ 245 Hz, C-F₂), ~60 (Ar-CH₂), ~55 (t, ²JCF ≈ 25 Hz, C2/C5), ~35 (t, ²JCF ≈ 22 Hz, C4) |

| ¹⁹F NMR (CDCl₃) | A single multiplet around -90 to -110 ppm. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. Electrospray ionization (ESI) is a suitable technique, which will show a prominent peak for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-2960 |

| C-F stretching | 1000-1200 |

| C-N stretching | 1180-1360 |

The presence of strong C-F stretching bands is a key diagnostic feature.[12][13]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds.[7][14]

Caption: Applications of this compound.

The benzyl group can be readily removed via hydrogenolysis, revealing the secondary amine which can then be functionalized in numerous ways. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize lead compounds.[15] The 3,3-difluoropyrrolidine moiety can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the pyrrolidine nitrogen, which can be critical for target binding and pharmacokinetic properties.[1][16]

Conclusion

This compound is a strategically important building block for medicinal chemists. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. The unique properties conferred by the gem-difluoro group make this compound a valuable tool for the design and synthesis of next-generation therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their drug discovery programs.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Pfund, E., & Lequeux, T. (2014). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis, 46(13), 1667-1681.[14]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945.[3][4]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][7]

-

SynQuest Laboratories. (n.d.). 3,3-Difluoropyrrolidine. Retrieved from PubChem, CID 2782827.[17]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[2]

-

Burke, A. J. (2012). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Pharma Focus Asia.[16]

-

RSC. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Retrieved from [Link][18]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Chemistry Africa, 6(4), 1-8.[19]

-

Propker, M., et al. (1976). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. Arzneimittelforschung, 26(7), 1393-7.[20]

-

Singh, R. P., et al. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107.[8]

-

Asandulesa, M., et al. (2014). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. b Infrared spectra of plasma-polymerized films. ResearchGate.[12]

-

The American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link][13]

-

El-Sawy, E. R., et al. (2013). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Medicinal Chemistry Research, 22(10), 4935-4949.[21][22]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207-214.[6]

-

Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431.[5]

-

DOI. (n.d.). 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33). Retrieved from [Link][11]

-

ResearchGate. (n.d.). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Chemistry | Request PDF. Retrieved from [Link][15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. This compound [myskinrecipes.com]

- 8. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 20. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-benzyl-3,3-difluoropyrrolidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences with the readily available starting material, 1-benzyl-3-pyrrolidinone, and proceeds through a key deoxofluorination step to introduce the geminal difluoro moiety, followed by conversion to the final hydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and scalable synthesis. The strategic introduction of the difluoromethyl group is of particular interest in drug discovery for its ability to modulate the physicochemical and metabolic properties of lead compounds.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, the geminal difluoro group (CF2) is often employed as a bioisostere for a carbonyl group or a methylene ether, offering altered polarity, hydrogen bonding capabilities, and metabolic stability.

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.[1] The pyrrolidine scaffold is a prevalent motif in numerous pharmaceuticals, and the N-benzyl group can act as a protecting group or as a pharmacophoric element. This guide details a practical and reliable synthetic route to this important compound, empowering researchers to access it for their drug discovery and development programs.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound points to a straightforward two-step sequence from a commercially available precursor.

Caption: Proposed forward synthesis pathway.

Experimental Protocols

Step 1: Deoxofluorination of 1-Benzyl-3-pyrrolidinone

The conversion of the carbonyl group in 1-benzyl-3-pyrrolidinone to a geminal difluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this type of deoxofluorination.

Reaction Scheme:

(Image of the chemical reaction showing 1-benzyl-3-pyrrolidinone reacting with DAST to form 1-benzyl-3,3-difluoropyrrolidine)

Causality Behind Experimental Choices:

-

Reagent: DAST is chosen for its efficacy in converting ketones to geminal difluorides under relatively mild conditions. It is generally more selective and less prone to side reactions compared to harsher fluorinating agents like sulfur tetrafluoride (SF4).

-

Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert to the reaction conditions and effectively dissolves the starting material. Its low boiling point facilitates easy removal during work-up.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between DAST and the ketone. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.

-

Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the reaction of DAST with atmospheric moisture, which would lead to the formation of hydrogen fluoride and other byproducts, reducing the yield and posing a safety hazard.

Detailed Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-benzyl-3-pyrrolidinone (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Caution: DAST is toxic and corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product, 1-benzyl-3,3-difluoropyrrolidine, can be purified by column chromatography on silica gel.

Data Presentation:

| Parameter | Value |

| Starting Material | 1-Benzyl-3-pyrrolidinone |

| Reagent | Diethylaminosulfur trifluoride (DAST) |

| Stoichiometry | 1.2 eq DAST |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-75% |

Step 2: Formation of this compound

The final step involves the conversion of the free base, 1-benzyl-3,3-difluoropyrrolidine, into its hydrochloride salt. This is a standard procedure to enhance the stability and handling of the amine product. [2] Reaction Scheme:

(Image of the chemical reaction showing 1-benzyl-3,3-difluoropyrrolidine reacting with HCl to form this compound)

Causality Behind Experimental Choices:

-

Reagent: Hydrochloric acid is the obvious choice for the formation of the hydrochloride salt. Using a solution of HCl in a volatile organic solvent like diethyl ether or methanol allows for the precipitation of the salt and easy isolation.

-

Solvent: Diethyl ether is a common solvent for this procedure as the hydrochloride salt of many amines is insoluble in it, leading to precipitation.

-

Temperature: Performing the addition at low temperature (0 °C) can help in controlling the precipitation and obtaining a more crystalline product.

Detailed Protocol:

-

Dissolve the purified 1-benzyl-3,3-difluoropyrrolidine (1.0 eq) in anhydrous diethyl ether (approximately 20 mL per gram of amine).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.1 eq) dropwise with vigorous stirring.

-

A white precipitate of this compound should form.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation:

| Parameter | Value |

| Starting Material | 1-Benzyl-3,3-difluoropyrrolidine |

| Reagent | Hydrochloric acid in diethyl ether (2.0 M) |

| Stoichiometry | 1.1 eq HCl |

| Solvent | Anhydrous Diethyl ether |

| Temperature | 0 °C |

| Reaction Time | 30 minutes |

| Typical Yield | >95% |

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons, the pyrrolidine ring protons, and the aromatic protons. |

| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the resolution and coupling to adjacent protons. |

| Mass Spec | The molecular ion peak corresponding to the free base. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Considerations

-

Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

All reactions should be performed in a well-ventilated area.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway to this compound. The key transformation involves a deoxofluorination of 1-benzyl-3-pyrrolidinone using DAST, followed by a straightforward conversion to the hydrochloride salt. The provided protocols are detailed and include the rationale behind the choice of reagents and conditions, empowering researchers to confidently synthesize this valuable building block for their research and drug discovery endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Retrieved from [Link]

- Spherix S.p.A. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research, 6(14), 5687-5691.

Sources

A Guide to the Spectroscopic Characterization of 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key spectroscopic data for 1-Benzyl-3,3-difluoropyrrolidine hydrochloride (CAS: 862416-37-3), a valuable heterocyclic building block in medicinal chemistry.[1] The strategic introduction of geminal fluorine atoms into the pyrrolidine ring can significantly modulate the physicochemical properties of resulting drug candidates, influencing factors such as metabolic stability and binding affinity.[2] Therefore, unambiguous structural confirmation and purity assessment are critical.

Due to the limited availability of public, fully-interpreted spectra for this specific compound, this guide synthesizes data from analogous structures, established spectroscopic principles, and standard analytical protocols to provide a comprehensive and predictive overview. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers working with this and similar fluorinated scaffolds.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a saturated nitrogen heterocycle with an aromatic benzyl group. The key features dictating its spectroscopic signature are:

-

The Pyrrolidine Ring: Protons and carbons in a strained, non-aromatic environment.

-

The Geminal Difluoro Group: This powerful electron-withdrawing group dramatically influences the chemical shifts of nearby nuclei and introduces complex spin-spin couplings (H-F and C-F).

-

The Benzyl Moiety: Provides characteristic aromatic and benzylic (-CH₂-) signals.

-

The Hydrochloride Salt: The protonated amine nitrogen impacts adjacent protons and provides a characteristic infrared signature.

Below is the molecular structure with standardized numbering for NMR assignments.

Caption: Numbered structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary technique for confirming the proton framework of the molecule. The spectrum is notable for the complex splitting patterns of the pyrrolidine protons caused by coupling to the fluorine atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) within a 5 mm NMR tube.[3] The choice of solvent is critical; D₂O will exchange with the N⁺-H proton, causing its signal to disappear.

-

Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz to resolve the complex multiplets.

-

Acquisition Parameters:

-

Processing:

-

Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard like TMS (0.00 ppm).

-

Phasing and Baseline Correction: The spectrum must be properly phased and the baseline corrected to ensure accurate integration.

-

Expected ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR signals. Chemical shifts are influenced by the solvent and the protonation state.

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

| Phenyl (C8-C12) | 5H | 7.4 - 7.6 | m | - | Aromatic protons on the benzyl group. Appears as a complex multiplet. |

| Benzylic (C6) | 2H | ~4.5 | s or ABq | - | Methylene protons adjacent to the nitrogen and phenyl ring. Deshielded by both. May appear as a singlet or an AB quartet depending on rotational hindrance. |

| Pyrrolidine (C5) | 2H | ~3.8 - 4.0 | m | ³JHH, ⁴JHF | Protons adjacent to the protonated nitrogen. Shifted downfield due to the positive charge. |

| Pyrrolidine (C2) | 2H | ~3.6 - 3.8 | t (app) | ³JHH, ³JHF | Protons adjacent to both the nitrogen and the difluorinated carbon. Deshielded and split by both C4 protons and C3 fluorine atoms. |

| Pyrrolidine (C4) | 2H | ~2.6 - 2.8 | tt | ³JHH, ²JHF | Protons geminal to the fluorine atoms are significantly deshielded and show a characteristic triplet of triplets pattern due to coupling with both the C5 protons and the two fluorine atoms.[2] |

| Amine (N1) | 1H | Variable | br s | - | Signal for the proton on the nitrogen. Its position is concentration and solvent-dependent, and it is often broad. It will exchange in D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon atoms and offers profound insight into their electronic environment, particularly the carbon atom bearing the fluorine substituents.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz (or higher) spectrometer, with the carbon channel tuned accordingly (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is used to simplify the spectrum to singlets, except where C-F coupling is present.[4]

-

Spectral Width: A range of 0-160 ppm is generally sufficient.

-

Number of Scans: A larger number of scans (e.g., 256 to 1024) is required.

-

-

Processing: Reference the spectrum to the deuterated solvent signal.

Expected ¹³C NMR Data and Interpretation

The key feature in the ¹³C NMR spectrum is the large C-F coupling constants, which are invaluable for structural confirmation.

| Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constants (J, Hz) | Interpretation |

| C3 (CF₂) | 120 - 125 | t | ¹JCF ≈ 240-260 | The carbon atom directly bonded to two fluorine atoms is significantly deshielded and appears as a characteristic triplet due to one-bond coupling to two equivalent fluorine atoms.[5] |

| C7-C12 (Aromatic) | 128 - 135 | s | - | Multiple signals for the six carbons of the phenyl ring. The quaternary carbon (C7) will have a lower intensity. |

| C2, C5 | 55 - 65 | t | ²JCF ≈ 20-30 | These carbons, two bonds away from the fluorine atoms, are deshielded and appear as triplets due to two-bond C-F coupling. |

| C6 (Benzylic) | 50 - 55 | s | - | The benzylic carbon. |

| C4 | 35 - 45 | t | ²JCF ≈ 20-30 | This carbon, adjacent to the CF₂ group, also experiences two-bond coupling to the fluorine atoms, resulting in a triplet. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

-

Sample Preparation: For a solid sample like a hydrochloride salt, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied.[3]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background scan should be run first.

-

Processing: The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Expected FT-IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3000 - 3100 | C-H Stretch (Aromatic) | Characteristic of the C-H bonds on the phenyl ring. |

| 2850 - 3000 | C-H Stretch (Aliphatic) | From the C-H bonds of the pyrrolidine and benzylic methylene groups. |

| 2400 - 2800 | N⁺-H Stretch | A very broad and strong absorption band characteristic of a secondary amine salt.[3] This is a key diagnostic peak. |

| 1600, 1450-1500 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1000 - 1200 | C-F Stretch | Strong, intense absorption bands indicative of the carbon-fluorine bonds. The presence of two C-F bonds may lead to multiple strong peaks in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[3]

-

Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amine salts. The analysis should be performed in positive ion mode to observe the protonated molecule.[3]

-

Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-300 to observe the parent ion. For fragmentation analysis, a tandem MS (MS/MS) experiment should be performed on the isolated parent ion.

Expected Mass Spectrum and Interpretation

The intact hydrochloride salt is not observed. Instead, the spectrum will show the protonated free base, C₁₁H₁₃F₂N.

-

Parent Ion (M = C₁₁H₁₃F₂N):

-

Expected [M+H]⁺: m/z 198.1140

-